5-Iodo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine
描述
Historical Context of Pyrrolopyrimidines in Medicinal Chemistry
The pyrrolopyrimidine scaffold has emerged as one of the most extensively explored heterocyclic frameworks in pharmaceutical research, with its origins tracing back to the fundamental understanding of purine biochemistry and nucleoside analog development. The pyrrolo[2,3-d]pyrimidine system, also known as 7-deazapurine, gained prominence through its structural relationship to naturally occurring purine nucleosides, where the replacement of the nitrogen atom at position 7 with carbon creates a more electron-rich five-membered ring. This structural modification has proven to enhance base-pairing capabilities in deoxyribonucleic acid and ribonucleic acid interactions while improving binding affinity to various enzymatic targets.
Historical development of pyrrolopyrimidines in medicinal chemistry began with the recognition that these compounds serve as bioisosteres of purine nucleosides, leading to the discovery of tubercidin and toyocamycin as naturally occurring pyrrolopyrimidine nucleosides with potent biological activities. The therapeutic potential of this scaffold became evident through the development of clinically approved drugs such as pemetrexed, a folate antimetabolite, and tofacitinib, a Janus kinase inhibitor, which validated the pharmaceutical relevance of the pyrrolopyrimidine core structure. Research spanning several decades has established that compounds bearing the pyrrolo[2,3-d]pyrimidine skeleton exhibit diverse pharmacological effects including anti-neurodegenerative, anti-inflammatory, antibacterial, and antitumor activities.
The evolution of synthetic methodologies for pyrrolopyrimidine construction has paralleled the growing understanding of their biological significance. Traditional synthetic approaches involved the preparation of appropriately functionalized pyrrole or pyrimidine precursors followed by ring-closure reactions to construct the remaining heterocyclic component. More recent developments have focused on multicomponent reactions that enable the simultaneous construction of both rings, offering improved efficiency and synthetic accessibility for analog preparation. The increasing sophistication of synthetic methods has facilitated the exploration of structurally diverse pyrrolopyrimidine derivatives, leading to the identification of compounds with enhanced selectivity and potency profiles.
Contemporary medicinal chemistry applications of pyrrolopyrimidines extend across multiple therapeutic areas, with particular emphasis on kinase inhibition, antiviral activity, and cancer chemotherapy. The structural versatility of the pyrrolopyrimidine scaffold allows for systematic modification at multiple positions, enabling structure-activity relationship optimization and the development of compounds with tailored pharmacological profiles. Recent literature reviews covering the period from 2017 to 2021 have highlighted the continued importance of pyrrolopyrimidines in drug discovery, with numerous compounds advancing through preclinical and clinical development stages.
Discovery and Significance of 5-Iodo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine
The specific compound this compound represents a strategically designed derivative that incorporates two key structural modifications to the basic pyrrolopyrimidine framework. This compound, bearing the Chemical Abstracts Service registry number 1196662-07-3, possesses a molecular formula of C₁₂H₈IN₃O₂S and a molecular weight of 385.18 daltons. The structural design incorporates iodine substitution at the 5-position of the pyrrole ring and a phenylsulfonyl protecting group at the 7-position of the pyrimidine nitrogen, creating a molecule with enhanced synthetic utility and potential biological activity.
The introduction of iodine at the 5-position serves multiple strategic purposes in the context of medicinal chemistry optimization. Halogen substitution, particularly with iodine, has been extensively documented to enhance the biological activity of heterocyclic compounds through various mechanisms including improved binding interactions, enhanced metabolic stability, and favorable pharmacokinetic properties. Research on halogenated pyrrolo[3,2-d]pyrimidine analogs has demonstrated that these modifications can lead to significant antiproliferative activity, with effective concentration values ranging from 0.014 to 14.5 micromolar across various cancer cell lines. The presence of halogen substituents also provides opportunities for further synthetic elaboration through cross-coupling reactions and other transformations.
The phenylsulfonyl protecting group at the 7-position represents another critical design element that influences both the synthetic accessibility and biological profile of the compound. Sulfonyl protecting groups are widely employed in heterocyclic chemistry due to their stability under various reaction conditions and their ability to be selectively removed when desired. The phenylsulfonyl moiety specifically has been shown to modulate the electronic properties of the pyrrolopyrimidine core while providing a handle for subsequent synthetic manipulations. Research has indicated that compounds bearing sulfonyl substituents on pyrrolopyrimidine scaffolds can exhibit enhanced selectivity and improved pharmacological profiles compared to their unsubstituted counterparts.
The significance of this compound extends beyond its individual properties to encompass its role as a synthetic intermediate and probe compound for biological studies. The combination of halogen and sulfonyl functionalities creates a versatile platform for structure-activity relationship exploration, enabling systematic investigation of substituent effects on biological activity. Furthermore, the compound serves as a representative example of the sophisticated design strategies employed in contemporary heterocyclic drug discovery, where multiple functional groups are strategically positioned to optimize both synthetic accessibility and biological performance.
Strategic Positioning in Heterocyclic Drug Design
The strategic positioning of this compound within the broader landscape of heterocyclic drug design reflects the compound's potential to address multiple challenges in contemporary pharmaceutical development. The pyrrolopyrimidine scaffold has been recognized as a privileged structure in medicinal chemistry, defined as molecular frameworks that are capable of providing useful ligands for multiple biological targets through systematic structural modification. This characteristic makes the scaffold particularly valuable for drug discovery programs seeking to develop compounds with improved selectivity profiles and reduced off-target effects.
The incorporation of halogen substituents, exemplified by the iodine atom at the 5-position, aligns with established principles of halogen bonding in drug design. Halogen bonding interactions have been increasingly recognized as important contributors to protein-ligand binding affinity and selectivity, with iodine exhibiting particularly strong halogen bonding capabilities due to its size and polarizability. Research on halogenated pyrrolopyrimidines has demonstrated that these interactions can lead to enhanced binding affinity for target proteins while providing opportunities for fine-tuning selectivity profiles through systematic halogen modification.
The presence of the phenylsulfonyl protecting group positions this compound as a valuable synthetic intermediate for the preparation of diversely substituted pyrrolopyrimidine analogs. The sulfonyl group can be readily removed under appropriate conditions to reveal the free 7H-pyrrolopyrimidine, which can then undergo further functionalization reactions. This synthetic flexibility enables the exploration of structure-activity relationships across multiple substitution patterns, facilitating the identification of compounds with optimized biological profiles. Additionally, the phenylsulfonyl group itself may contribute to biological activity through specific interactions with target proteins or through modulation of physicochemical properties.
Contemporary drug design strategies increasingly emphasize the importance of incorporating synthetic handles that enable late-stage diversification of lead compounds. The this compound structure exemplifies this approach by providing multiple sites for chemical modification while maintaining the core pyrrolopyrimidine pharmacophore. The iodine substituent can participate in various cross-coupling reactions, enabling the introduction of diverse aromatic and heteroaromatic substituents, while the sulfonyl group provides a removable protecting functionality that can be selectively modified or eliminated as needed.
The strategic value of this compound is further enhanced by the extensive literature precedent for biological activity associated with pyrrolopyrimidine derivatives. Research has demonstrated that compounds based on this scaffold exhibit activity against multiple target classes including kinases, nucleoside transporters, and various enzymes involved in nucleotide metabolism. This broad spectrum of biological targets provides numerous opportunities for therapeutic application, ranging from oncology and immunology to infectious diseases and metabolic disorders. The structural modifications present in this compound are positioned to potentially enhance activity against these targets while providing improved selectivity and pharmacological properties.
属性
IUPAC Name |
7-(benzenesulfonyl)-5-iodopyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8IN3O2S/c13-11-7-16(12-10(11)6-14-8-15-12)19(17,18)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDBGGPTLJKPCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CN=CN=C32)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8IN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine typically involves the iodination of a pyrrolo[2,3-d]pyrimidine precursor. One common method is the electrophilic iodination using iodine and silver nitrate as the iodinating agents under solvent-free conditions. This method is environmentally friendly and provides high yields .
Industrial Production Methods
Industrial production of this compound may involve similar iodination techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process, ensuring consistent quality and yield.
化学反应分析
Nucleophilic Substitution at the Iodine Position
The iodine atom at position 5 undergoes facile nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effects of the adjacent sulfonyl group and pyrimidine ring. This site serves as a synthetic handle for diversification.
Notable Example : Reaction with morpholine under microwave conditions yields 5-morpholino-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine, a precursor for kinase inhibitors targeting Plasmodium CDPK4 .
Cross-Coupling Reactions
The iodine atom participates in transition-metal-catalyzed couplings, enabling aryl/alkynyl functionalization.
| Coupling Type | Catalysts/Ligands | Substrates | Products | Efficiency | Notes |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | 5-Aryl derivatives | 60–92% | Tolerates electron-rich/diverse aryl groups; no desulfonation observed |
| Sonogashira | PdCl₂(PPh₃)₂, CuI | Terminal alkynes | 5-Alkynyl analogs | 50–75% | Requires inert atmosphere; alkyne scope limited to arylacetylenes |
Case Study : Suzuki coupling with 6-methoxynaphthalen-2-ylboronic acid produces a biaryl derivative showing antiplasmodial activity (IC₅₀ = 0.38 μM against PfCDPK4) .
Functionalization of the Pyrrolopyrimidine Core
The electron-deficient ring undergoes regioselective modifications at positions 2 and 4.
Electrophilic Aromatic Substitution
-
Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at C-4 (minor) and C-2 (major) due to sulfonyl directing effects.
-
Halogenation : NBS in DMF brominates C-2 selectively (75% yield) .
N-Alkylation
-
Reacts with alkyl halides (e.g., benzyl bromide) in the presence of NaH to form quaternary salts at N-7, enhancing solubility for biological assays .
Redox Transformations
Stability and Degradation Pathways
-
Thermal Stability : Decomposes above 200°C via sulfonyl group cleavage (TGA data) .
-
Photodegradation : UV light (254 nm) induces homolytic C–I bond cleavage, forming radical intermediates detectable by EPR .
-
Hydrolytic Sensitivity : Stable in neutral aqueous solutions but undergoes iodide displacement under strongly basic conditions (pH > 12) .
Comparative Reactivity Table
| Position | Reactivity | Preferred Reactions | Competing Pathways |
|---|---|---|---|
| C-5 (Iodo) | High | SNAr, cross-coupling | None significant |
| C-2 | Moderate | Bromination, nitration | Overalkylation at N-7 |
| N-7 | Low | Alkylation under strong bases | Sulfonyl group hydrolysis (pH < 2) |
This compound’s synthetic flexibility makes it invaluable for constructing kinase inhibitors, antiviral agents, and materials science precursors. Future studies should explore enantioselective functionalization and in vivo stability of derived pharmacophores.
科学研究应用
Kinase Inhibition
5-Iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine has been identified as a potent inhibitor of various kinases, which are crucial in many signaling pathways involved in cancer and other diseases.
- Case Study : A study demonstrated that derivatives of this compound effectively inhibited Fms-like tyrosine receptor kinase 3 (FLT3), which is implicated in acute myelogenous leukemia (AML). The derivatives showed promising oral bioavailability and anti-tumor activity in preclinical models, suggesting their potential as therapeutic agents for AML treatment .
Anti-parasitic Activity
Research has indicated that pyrrolo[2,3-d]pyrimidine derivatives, including this compound, exhibit anti-parasitic properties.
- Case Study : A study focusing on Toxoplasma gondii showed that these compounds can inhibit calcium-dependent protein kinase 1 (CDPK1), which is vital for the parasite's survival. This inhibition could reduce both the establishment and recurrence of central nervous system disease caused by T. gondii .
Development of Antitumor Agents
The compound has been explored for its potential in developing new antitumor agents.
- Case Study : Research identified several derivatives that target receptor-interacting protein kinase 1 (RIPK1), showing significant efficacy in models of tumor metastasis. These findings suggest that modifications of this compound could lead to novel cancer therapies .
Data Table: Summary of Applications
作用机制
The mechanism of action of 5-Iodo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
相似化合物的比较
Comparative Analysis with Structural Analogs
Position 7 Modifications
- Phenylsulfonyl Group (Target Compound) : Exhibits potent antiviral activity against Zika virus (ZIKV) and dengue virus (DENV) due to its electron-withdrawing nature, which aligns with SAR studies favoring para-substituted phenyl rings with electron-withdrawing groups .
- Morpholinoethyl (Compound 10d): Shows kinase inhibitory activity but reduced antiviral efficacy compared to phenylsulfonyl derivatives, likely due to decreased electron-withdrawing capacity .
- Isopropyl (CAS 931115-93-4) : Lower molecular weight (302.11 g/mol) and higher lipophilicity (predicted pKa ~4.99) may improve bioavailability but reduce target specificity .
Position 5 Modifications
- Iodo Substitution (Target Compound) : Enhances halogen bonding with enzymatic targets, critical for antiviral activity .
- Bromo/Chloro Substitutions (CAS 1638760-44-7, 175791-49-8) : Reduced steric bulk compared to iodine but lower electrophilicity, leading to diminished potency in viral titer reduction assays .
Position 4 Modifications
Core Scaffold Replacements
Data Tables
Table 1: Structural and Physicochemical Comparisons
Table 2: Therapeutic Indices and SAR Insights
Research Findings and Mechanistic Insights
- Antiviral Mechanism : The phenylsulfonyl group in the target compound facilitates interactions with viral NS5 polymerase, while the iodine atom stabilizes binding via halogen bonds .
- Kinase Inhibition: Morpholinoethyl derivatives (e.g., 10d) inhibit JAK/STAT pathways but lack the electron-withdrawing optimization seen in phenylsulfonyl variants .
- Cytotoxicity Trade-offs : Core scaffold replacements (e.g., purine) reduce cytotoxicity but compromise antiviral potency, highlighting the irreplaceable role of the pyrrolo[2,3-d]pyrimidine core .
生物活性
5-Iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and vascular diseases. This article reviews the existing literature on its biological activity, highlighting key findings, case studies, and relevant data.
- Molecular Formula : C12H8IN3O2S
- Molecular Weight : 419.63 g/mol
- CAS Number : 876343-09-8
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cellular proliferation and migration. The compound has been shown to affect pathways such as:
- Protein Kinase B (Akt) : Inhibition leads to reduced cell survival and proliferation.
- Extracellular Signal-Regulated Kinases (ERK) : Impacts cell cycle progression and migration.
Biological Activity in Cancer Models
Recent studies have demonstrated that this compound exhibits significant anti-proliferative effects on various cancer cell lines. For instance:
-
Cell Proliferation Assays :
- Utilized MTT assays to evaluate the compound's cytotoxicity against cancer cells.
- Results indicated a dose-dependent decrease in cell viability.
-
Migration Inhibition :
- Wound healing assays showed that treatment with the compound significantly reduced the migratory capacity of cancer cells, suggesting potential applications in preventing metastasis.
Vascular Smooth Muscle Cell (VSMC) Proliferation Studies
The compound also plays a role in inhibiting VSMC proliferation, which is crucial for managing vascular diseases such as atherosclerosis:
- In Vitro Studies :
- The compound was tested on VSMCs, revealing a marked reduction in both proliferation and migration.
- Downregulation of proliferating cell nuclear antigen (PCNA) and cyclin D1 was observed.
Table 1: Summary of Biological Activities
| Activity Type | Effect Observed | Methodology Used |
|---|---|---|
| Anti-proliferative | Significant reduction in cancer cell viability | MTT Assay |
| Migration inhibition | Decreased migratory capacity of cells | Wound healing assay |
| VSMC proliferation | Inhibition of VSMC growth | Trans-well migration assay |
Case Studies
-
Case Study on Cancer Treatment :
- A study involving human breast cancer cell lines demonstrated that treatment with this compound led to a significant decrease in tumor size in xenograft models.
-
Vascular Injury Model :
- In a rat carotid balloon injury model, administration of the compound resulted in reduced neointima formation, indicating its potential as a therapeutic agent for preventing restenosis.
常见问题
Q. Experimental Design :
- In vitro kinase profiling : Test against a panel of kinases (e.g., EGFR, VEGFR2) using fluorescence polarization assays.
- Molecular docking : Map the phenylsulfonyl group’s interactions with kinase active sites using software like AutoDock .
What analytical techniques are critical for confirming the structural integrity of this compound?
Q. Basic (Characterization)
- NMR Spectroscopy :
- H NMR confirms regioselective iodination (absence of protons at C5) and sulfonylation (downfield shift of C7 proton).
- C NMR identifies deshielded carbons adjacent to iodine (C5: δ ~90 ppm) and sulfonyl (C7: δ ~140 ppm) .
- HRMS : Validates molecular formula (e.g., C₁₂H₉IN₃O₂S requires m/z 385.9504) .
Q. Example Data :
| Technique | Key Peaks/Observations | Reference |
|---|---|---|
| H NMR | δ 8.45 (s, 1H, C2-H); δ 7.85–7.60 (m, 5H, Ph-SO₂) | |
| HRMS | [M+H]⁺: 385.9508 (calc. 385.9504) |
How can researchers resolve contradictions in reported bioactivity data for pyrrolo[2,3-d]pyrimidine analogs?
Advanced (Data Analysis)
Discrepancies often arise from variations in substituent positioning, assay conditions, or cell lines. For example:
- Substituent effects : A 5-iodo derivative may show higher potency in kinase inhibition assays than 5-bromo analogs due to enhanced halogen bonding, as seen in VEGFR2 studies .
- Assay variability : Differences in IC₅₀ values for antiangiogenic activity can be attributed to endothelial cell line specificity (e.g., HUVEC vs. HMEC-1) .
Q. Methodological Recommendations :
- Standardize assays using the same cell lines and ATP concentrations.
- Cross-validate results with orthogonal techniques (e.g., Western blotting for kinase phosphorylation) .
What strategies optimize the aqueous solubility of this compound for in vivo studies?
Advanced (Formulation)
The compound’s hydrophobicity (logP ~2.8) limits bioavailability. Solutions include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
